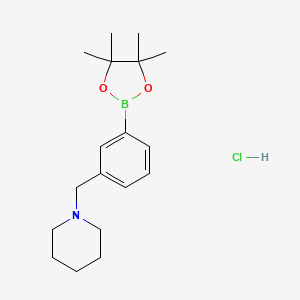

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride represents a sophisticated arrangement of multiple functional groups integrated into a single molecular framework. The compound possesses the molecular formula C18H29BClNO2 with a molecular weight of 337.7 grams per mole, incorporating a chloride counterion that significantly influences its crystalline packing behavior. The base compound without the hydrochloride salt has the molecular formula C18H28BNO2 with a molecular weight of 301.24 grams per mole and is assigned the Chemical Abstracts Service registry number 859833-21-9.

The core architectural framework consists of three distinct structural domains that contribute to the overall molecular geometry. The piperidine ring system adopts the characteristic six-membered saturated heterocyclic configuration, while the benzyl linker provides a flexible connection to the dioxaborolane unit. The tetramethyl-substituted dioxaborolane represents a five-membered heterocyclic system containing boron as the central atom, coordinated through oxygen atoms in a planar arrangement. The International Union of Pure and Applied Chemistry name for this compound is 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine, which precisely describes the connectivity pattern of these structural elements.

X-ray diffraction analysis provides fundamental insights into the crystallographic properties of related compounds, revealing the importance of atomic arrangements in determining material properties. The technique exploits the interaction between X-ray wavelengths and atomic spacing to generate diffraction patterns that can be analyzed using Bragg's law, expressed as $$ n\lambda = 2d \sin \theta $$, where n represents the diffraction order, λ is the X-ray wavelength, d is the interplanar spacing, and θ is the diffraction angle. For piperidine-containing compounds, crystallographic studies typically reveal well-defined unit cell parameters and space group symmetries that reflect the systematic packing arrangements of molecules in the crystal lattice.

The molecular geometry can be further characterized through advanced analytical techniques that provide detailed information about bond lengths, bond angles, and torsional relationships throughout the molecular framework. The dioxaborolane ring system exhibits characteristic structural parameters consistent with boron-oxygen coordination chemistry, while the benzyl linker maintains typical aromatic geometry with minimal distortion from planarity. The spatial relationship between the piperidine and dioxaborolane units is largely determined by the conformational flexibility of the benzyl bridge, which allows for multiple stable conformational states in both solution and solid phases.

Conformational Dynamics of the Piperidine-Boronate Ester Motif

The conformational behavior of this compound is governed by the interplay between the piperidine ring flexibility and the structural constraints imposed by the boronate ester functionality. Piperidine rings universally adopt chair conformations as their most stable arrangement, with the nitrogen atom capable of occupying either axial or equatorial positions relative to the ring substituents. Theoretical studies on piperidine systems have determined that the free energy difference between axial and equatorial nitrogen-hydrogen orientations is approximately 1.5 kilojoules per mole, indicating that both conformers can coexist under ambient conditions.

The six-membered piperidine ring exhibits characteristic puckering parameters that define its three-dimensional shape and conformational preferences. Cremer-Pople puckering analysis provides quantitative descriptors for ring geometry, with piperidine typically showing Q values around 0.571 angstroms and θ values of 180 degrees, corresponding to an ideal chair conformation. The ring-flipping process between alternative chair conformations occurs through a series of transition states that involve boat and twist-boat intermediates, with energy barriers that are readily overcome at room temperature.

The benzyl substituent attached to the nitrogen atom introduces additional conformational complexity through its rotational freedom around the carbon-nitrogen bond. This rotational flexibility allows the aromatic ring to adopt various orientations relative to the piperidine chair, with preferred conformations determined by steric interactions and electronic effects. The meta-substitution pattern of the dioxaborolane group on the benzyl ring creates an asymmetric substitution pattern that can influence the overall conformational landscape of the molecule.

Boronate ester systems exhibit unique conformational characteristics that arise from the tetrahedral coordination geometry around the boron center. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring adopts a planar five-membered configuration with the boron atom positioned slightly out of the plane defined by the four carbon and two oxygen atoms. The four methyl substituents project above and below this plane, creating a sterically hindered environment that influences the approach of potential reaction partners and affects the overall molecular conformation.

The interaction between the piperidine and boronate ester conformational dynamics creates a complex energy surface with multiple local minima corresponding to different stable conformational states. Nuclear magnetic resonance spectroscopy studies of related fluorinated piperidine systems have revealed that conformational preferences can be significantly influenced by the electronic properties of substituents, with fluorine atoms showing marked preferences for axial positions in many cases. The boronate ester functionality may exhibit similar effects on conformational equilibria through its electron-withdrawing characteristics and steric requirements.

Hydrogen Bonding Networks in Solid-State Configurations

The solid-state structure of this compound is significantly influenced by the formation of extensive hydrogen bonding networks that stabilize the crystal lattice and determine packing arrangements. The presence of the chloride counterion creates multiple opportunities for hydrogen bond formation with the protonated nitrogen center of the piperidine ring, establishing primary structural motifs that propagate throughout the crystal structure. These ionic hydrogen bonds represent some of the strongest intermolecular interactions in the system and serve as organizing principles for the overall crystal architecture.

Classical nitrogen-hydrogen to chloride hydrogen bonds form the backbone of the hydrogen bonding network, with typical bond lengths and angles that reflect the optimal geometric arrangements for maximum electrostatic stabilization. Related piperidine hydrochloride structures have demonstrated nitrogen-chloride contact distances of approximately 3.084 angstroms, indicating strong ionic interactions that contribute significantly to crystal stability. These primary hydrogen bonds create linear or nearly linear arrangements that can propagate as infinite chains throughout the crystal structure.

Secondary hydrogen bonding interactions involving carbon-hydrogen donors contribute additional stabilization to the crystal lattice through weaker but numerous contacts with both chloride anions and oxygen atoms of the dioxaborolane ring system. Carbon-hydrogen to chloride interactions typically exhibit longer contact distances than their nitrogen-hydrogen counterparts but can form extensive networks that fill the remaining intermolecular space. Carbon-hydrogen to oxygen hydrogen bonds involving the dioxaborolane oxygen atoms create additional crosslinking between adjacent molecules, potentially forming ring motifs that enhance crystal cohesion.

The geometric requirements of effective hydrogen bonding impose constraints on molecular packing that influence the overall crystal structure and unit cell dimensions. The tetramethyl substituents of the dioxaborolane ring create steric bulk that must be accommodated within the crystal lattice, potentially limiting the density of hydrogen bonding contacts and creating void spaces that may be filled by weaker van der Waals interactions. The aromatic benzyl linker provides opportunities for π-π stacking interactions with neighboring molecules, contributing additional stabilization through aromatic ring overlap.

The three-dimensional hydrogen bonding network exhibits directional preferences that reflect the specific geometric requirements of each type of interaction. Strong ionic hydrogen bonds tend to adopt linear geometries that maximize orbital overlap and electrostatic attraction, while weaker carbon-hydrogen bonds show greater angular flexibility. The combination of these various interaction types creates a complex network topology that balances competing demands for optimal geometry and efficient space filling within the crystal structure.

| Hydrogen Bond Type | Typical Distance Range | Geometric Preferences | Structural Role |

|---|---|---|---|

| Nitrogen-Hydrogen to Chloride | 2.8-3.2 angstroms | Linear arrangement | Primary structural motif |

| Carbon-Hydrogen to Chloride | 3.0-3.6 angstroms | Moderate angular flexibility | Secondary stabilization |

| Carbon-Hydrogen to Oxygen | 2.9-3.4 angstroms | Variable geometry | Crosslinking interactions |

| Aromatic π-π Stacking | 3.6-4.0 angstroms | Parallel or offset configuration | Additional stabilization |

The temperature dependence of hydrogen bonding networks reveals important information about crystal stability and phase behavior. Lower temperatures generally strengthen hydrogen bonding interactions through reduced thermal motion, leading to more ordered structures with enhanced crystallinity. Higher temperatures can disrupt weaker hydrogen bonds while maintaining stronger ionic interactions, potentially leading to phase transitions or changes in crystal symmetry. The specific temperature dependence of this compound would require detailed variable-temperature crystallographic studies to fully characterize.

Properties

IUPAC Name |

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-10-8-9-15(13-16)14-20-11-6-5-7-12-20;/h8-10,13H,5-7,11-12,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRYLAICZGZFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with biological targets, particularly in cancer therapy and enzymatic inhibition.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group that is further substituted by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This structural configuration is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃BNO₂ |

| Molecular Weight | 305.19 g/mol |

| CAS Number | Not available |

Anticancer Activity

Recent studies have investigated the anticancer properties of similar boron-containing compounds. For instance, compounds with dioxaborolane structures have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can inhibit growth in various cancer cell lines:

- IC₅₀ Values : The half-maximal inhibitory concentration (IC₅₀) values for related compounds range from 10 µM to 30 µM against different cancer cell lines such as MCF7 (breast cancer), A375 (melanoma), and HT-29 (colon cancer) .

The proposed mechanism for the anticancer activity includes:

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics leading to cell cycle arrest at the G2/M phase. This is critical as it prevents cancer cells from successfully dividing .

- Apoptosis Induction : Compounds with similar structures have been reported to increase apoptotic cell populations significantly. For example, treatment with a related compound resulted in approximately 43% late apoptotic cells in A375 cells .

Study 1: Antiproliferative Effects

A study focusing on a series of boron-containing compounds evaluated their antiproliferative effects across multiple cancer cell lines. The findings indicated that the presence of the dioxaborolane moiety was essential for enhancing activity against specific cancer types.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF7 |

| Compound B | 25 | A375 |

| This compound | TBD | TBD |

Study 2: Enzymatic Inhibition

Another study explored the inhibition of various enzymes by boron-containing compounds. The results showed moderate inhibition against α-glucosidase and β-glucosidase:

| Enzyme | IC₅₀ (µM) |

|---|---|

| α-Glucosidase | 188 |

| β-Glucosidase | 543 |

These findings suggest that the compound may also possess potential as an enzyme inhibitor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Analogs

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Hydrochloride

- Structure : Boronate ester directly attached to the 4-position of the piperidine ring.

- Synthesis : High-yield (>99%) via deprotection of a tert-butyl carbamate intermediate .

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Hydrochloride

Pyrrolidine-Based Analogs

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine

- Molecular Weight : 287.21 g/mol

- Structure : Five-membered pyrrolidine ring replaces piperidine.

- Reactivity : Smaller ring size may enhance rigidity, affecting binding in biological assays or catalytic systems .

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine Hydrochloride

Benzyl-Substituted Analogs

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

Physicochemical Properties

Preparation Methods

N-Alkylation of Piperidine

Starting Materials: Piperidine and benzyl halide intermediates (e.g., 3-(chloromethyl)benzyl derivatives).

Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) is used to deprotonate piperidine.

Solvent: Polar aprotic solvents such as acetonitrile or DMF.

Conditions: The reaction is performed at ambient or slightly elevated temperatures.

Outcome: Formation of N-benzylpiperidine derivatives with the boronic ester moiety either pre-installed or introduced in a subsequent step.

Improved Synthetic Protocols and Scale-Up

A recent advancement reported by Dill et al. (2025) describes an improved synthetic protocol for the hydrochloride salt of this compound, focusing on:

Late-Stage Boronic Ester Introduction: By performing the Miyaura borylation as the final synthetic step, the boronic acid pinacol ester moiety is introduced with near-quantitative conversion.

Facile Purification: The final product precipitates as the hydrochloride salt, simplifying isolation and purification.

Increased Yield and Scalability: This approach significantly improves yields (up to ~49% conversion in optimized conditions) and facilitates scale-up for preclinical studies.

Avoidance of Side Products: The late-stage borylation reduces formation of overalkylated and hydrolyzed side products, which are difficult to separate otherwise.

Reaction Scheme Overview

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield & Notes |

|---|---|---|---|---|

| 1 | N-Alkylation | Piperidine, 3-(chloromethyl)benzyl, Cs2CO3, DMF | N-(3-(piperidin-1-ylmethyl)benzyl) intermediate | Moderate yield; key intermediate for borylation |

| 2 | Miyaura Borylation | Pd catalyst, bis(pinacolato)diboron, dioxane, 80-100°C | 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine | High conversion; final step before salt formation |

| 3 | Salt Formation | HCl in suitable solvent | Hydrochloride salt of final compound | Precipitates for easy isolation |

Analytical and Purification Notes

Purification Challenges: The compound’s polar nature due to the basic piperidine and Lewis acidic boronic ester groups complicates chromatographic purification, often causing broad elution bands.

Solution: Conversion to the hydrochloride salt facilitates precipitation-based purification, avoiding extensive chromatographic steps.

Stability: The boronic ester moiety is sensitive to hydrolysis; thus, reaction and storage conditions are optimized to maintain stability, typically under neutral to slightly acidic conditions.

Summary of Key Research Findings

The late-stage Miyaura borylation strategy is superior to early-stage boronic ester introduction, improving yield and purification.

N-alkylation of piperidine with benzyl halides is a reliable route to introduce the piperidine moiety.

The hydrochloride salt form of the compound enhances isolation and stability, which is critical for further biological evaluation.

This synthetic approach has been validated for scale-up, enabling production of tens to hundreds of milligrams suitable for preclinical studies.

Q & A

Q. Methodological Answer :

- Solubility : The hydrochloride salt is soluble in polar solvents (e.g., water, methanol, DMSO) but insoluble in hexane or diethyl ether. Pre-dissolve in DMSO (10 mM) for biological assays .

- Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (Ar/N₂) to prevent hydrolysis of the boronic ester. Desiccate to avoid moisture absorption .

Advanced: How can impurities in this compound be profiled and quantified?

Q. Methodological Answer :

- Analytical Method : Use reverse-phase HPLC with a C18 column and mobile phase of methanol/buffer (e.g., 0.1% TFA in water). Adjust pH to 4.6 with sodium acetate for optimal separation .

- Detection : UV at 254 nm for aromatic systems.

- Impurity Identification : Compare retention times with spiked standards (e.g., unreacted boronic acid or deprotected piperidine derivatives). Quantify via external calibration curves .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm boronic ester integration (δ 1.3 ppm for pinacol methyl groups) and benzyl/piperidine proton environments .

- FT-IR : Validate B-O (1340–1310 cm⁻¹) and C-N (1250–1150 cm⁻¹) bonds.

- HRMS : Use ESI+ mode to confirm molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .

Advanced: How does the compound’s stability vary under acidic, basic, or aqueous conditions?

Q. Methodological Answer :

- Acidic Conditions (pH < 3) : Hydrochloride salt remains stable, but boronic ester may hydrolyze to boronic acid. Monitor via <sup>11</sup>B NMR (shift from ~30 ppm to ~18 ppm) .

- Basic Conditions (pH > 9) : Risk of piperidine ring deprotonation and boronic ester degradation. Avoid prolonged exposure to NaOH/KOH .

- Aqueous Solutions : Stable for ≤24 hours in PBS (pH 7.4) at 25°C; use fresh solutions for biological assays .

Advanced: What strategies mitigate competing side reactions during functionalization of the piperidine ring?

Q. Methodological Answer :

- Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups (using Boc₂O) to prevent unwanted alkylation during boronic ester synthesis .

- Regioselective Functionalization : Use bulky electrophiles (e.g., tert-butyl bromoacetate) to target the less hindered benzyl position .

- Reaction Monitoring : Employ in-situ IR or <sup>19</sup>F NMR (if fluorinated reagents are used) to track intermediate formation .

Basic: What safety precautions are essential when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How does the meta-substitution of the boronic ester impact reactivity compared to para-substituted analogs?

Q. Methodological Answer :

- Steric Effects : Meta-substitution reduces steric hindrance during cross-coupling, improving reaction rates with bulky aryl halides .

- Electronic Effects : The electron-withdrawing benzyl group may slightly decrease boronic ester electrophilicity, requiring stronger bases (e.g., K₃PO₄) for activation .

- Comparative Studies : Benchmark coupling yields against para-substituted analogs (CAS 859833-22-0) using identical Pd catalysts .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Q. Methodological Answer :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian or ORCA software. Focus on B-O bond dissociation energies and Pd-ligand interactions .

- Molecular Dynamics : Simulate solvent effects (e.g., dioxane vs. THF) on reaction entropy using GROMACS .

- Validation : Correlate computational results with experimental TOF (turnover frequency) measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.